3'-Deoxy-3'-fluoro-5-trifluoroMethyluridine

Description

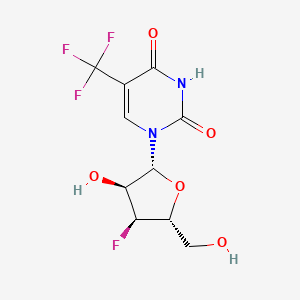

3'-Deoxy-3'-fluoro-5-trifluoromethyluridine is a fluorinated uridine analog characterized by modifications at the 3' and 5-positions of the nucleoside. The 3'-deoxy-3'-fluoro substitution replaces the hydroxyl group with fluorine, enhancing metabolic stability and resistance to enzymatic degradation.

This compound is synthesized via nucleoside coupling reactions, as demonstrated in Synthetic Example 5 (), where 5-trifluoromethyluracil reacts with a fluorinated sugar moiety. Key structural data include:

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F4N2O5/c11-5-4(2-17)21-8(6(5)18)16-1-3(10(12,13)14)7(19)15-9(16)20/h1,4-6,8,17-18H,2H2,(H,15,19,20)/t4-,5-,6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQTYCCNIXYBDG-UAKXSSHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240384 | |

| Record name | Uridine, 3′-deoxy-3′-fluoro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439579-21-2 | |

| Record name | Uridine, 3′-deoxy-3′-fluoro-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439579-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 3′-deoxy-3′-fluoro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine typically involves the fluorination of uridine derivatives. The process includes the introduction of fluorine atoms at specific positions on the uridine molecule. Common reagents used in the synthesis include fluorinating agents such as diethylaminosulfur trifluoride (DAST) and Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction to form deoxy derivatives.

Substitution: Nucleophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts

Major Products

The major products formed from these reactions include various fluorinated uridine derivatives, which can be further modified for specific applications in medicinal chemistry .

Scientific Research Applications

Biological Mechanism of Action

The primary mechanism of action for TFMUr involves its incorporation into DNA during replication. This incorporation leads to chain termination due to the structural modifications imparted by the trifluoromethyl group, ultimately inducing apoptosis in malignant cells. TFMUr targets specific enzymes involved in DNA synthesis, such as DNA polymerase, disrupting normal cell cycle progression and effectively inhibiting tumor growth .

Applications in Cancer Therapy

Antitumor Activity

TFMUr exhibits broad antitumor activity, particularly against indolent lymphoid malignancies. Its ability to inhibit DNA synthesis makes it a promising candidate for treating various cancers, including lymphomas and leukemias. Clinical studies have demonstrated its efficacy in preclinical models, showcasing significant tumor regression and improved survival rates in treated subjects .

Combination Therapies

TFMUr is often explored in combination with other chemotherapeutic agents to enhance therapeutic efficacy. For example, it has been studied alongside traditional agents like 5-fluorouracil (5-FU) to improve response rates in resistant cancer types . The dual-action mechanism of these combinations can lead to synergistic effects, potentially overcoming drug resistance commonly observed in cancer treatments.

Applications in Virology

TFMUr's antiviral properties are also noteworthy. Similar to other fluorinated nucleosides, it has shown potential against viral infections by inhibiting viral polymerases. This characteristic is particularly valuable in developing antiviral therapies targeting RNA viruses, where the incorporation of TFMUr into viral genomes can disrupt replication processes .

Table 1: Summary of Key Research Findings on TFMUr

Case Study: Efficacy Against Lymphoid Malignancies

In a study involving murine models of lymphoma, TFMUr was administered alongside standard chemotherapy. Results indicated a marked reduction in tumor size compared to control groups. The study concluded that TFMUr not only enhances the effectiveness of existing treatments but also offers a novel mechanism for targeting resistant cancer cells .

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine involves the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and apoptosis. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluridine (2'-Deoxy-5-(trifluoromethyl)uridine)

- Structure : Lacks the 3'-fluoro group but retains the 5-CF₃ substitution.

- Applications : Approved for herpes simplex virus (HSV) keratitis and metastatic colorectal cancer due to its incorporation into DNA/RNA, causing chain termination .

Key Data :

Property Trifluridine 3'-Deoxy-3'-fluoro-5-trifluoromethyluridine Molecular Formula C₁₀H₁₁F₃N₂O₅ C₁₀H₁₀F₄N₂O₅ Molecular Weight 296.23 g/mol ~296.21 g/mol Key Modifications 5-CF₃, 2'-deoxy 5-CF₃, 3'-deoxy-3'-fluoro Clinical Use Antiviral, Anticancer Preclinical research

Trifluridine’s lack of 3'-fluoro reduces metabolic stability compared to this compound, which may exhibit prolonged intracellular retention .

3'-Deoxy-3'-fluorothymidine (FLT)

- Structure : Thymidine analog with 3'-fluoro and 3'-deoxy modifications.

- Applications : PET imaging agent for tumor proliferation (e.g., gliomas) via uptake correlating with Ki-67 indices .

- Key Differences :

3'-Deoxy-3'-fluoro-5-methyluridine

- Structure : Features a 5-methyl instead of 5-CF₃ group.

- Properties :

3'-Azido-3'-deoxy-5-fluoro-β-L-uridine

- Structure : Azido group at 3' and β-L-configuration.

- Applications : Antiviral pronucleotides show low cytotoxicity (CC₅₀ > 100 µM) and anti-HIV activity (EC₅₀ = 0.01 µM for AZT derivatives) .

- Comparison : The 3'-azido group confers distinct pharmacokinetics, while 3'-fluoro in this compound may enhance blood-brain barrier penetration .

Biological Activity

3'-Deoxy-3'-fluoro-5-trifluoroMethyluridine (DFTUM) is a purine nucleoside analogue that has attracted significant interest in medicinal chemistry due to its potent biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

DFTUM is synthesized as a fluorinated analogue of uridine, featuring a trifluoromethyl group at the 5-position and a fluorine atom at the 3-position. These modifications enhance its stability and biological activity, making it a valuable candidate for therapeutic applications, especially in oncology.

The primary mechanism of action for DFTUM involves the inhibition of DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination and subsequent apoptosis in cancer cells. This compound specifically targets enzymes involved in DNA replication, such as DNA polymerase, disrupting normal cell cycle progression and inducing cell death .

Key Mechanisms:

- Inhibition of DNA Polymerase : DFTUM competes with natural nucleotides for incorporation into DNA, leading to faulty DNA strands.

- Induction of Apoptosis : The incorporation of DFTUM into DNA triggers apoptotic pathways, effectively killing malignant cells.

- Targeting Lymphoid Malignancies : DFTUM has shown particular efficacy against indolent lymphoid malignancies, making it a potential candidate for targeted cancer therapies .

Biological Activity Data

The biological activity of DFTUM has been evaluated through various studies, highlighting its antitumor potential. Below is a summary table of key findings from recent research:

Case Studies

Several case studies have documented the efficacy of DFTUM in preclinical models:

- HeLa Cell Line Study : In a controlled experiment using HeLa cells, treatment with DFTUM at an IC50 concentration resulted in a marked increase in DNA fragmentation and apoptosis rates compared to untreated controls. The study demonstrated that DFTUM's incorporation into DNA was significantly higher than that observed with traditional chemotherapeutics like 5-fluorouracil (5-FU) .

- Lymphoid Malignancy Model : Another study focused on lymphoid malignancies showed that DFTUM effectively inhibited tumor growth in vivo. The compound's ability to induce apoptosis was linked to its mechanism of action involving thymidylate synthase inhibition and subsequent disruption of nucleotide metabolism .

Research Findings

Recent research has expanded on the potential applications of DFTUM beyond oncology:

Q & A

Q. What computational tools predict the impact of trifluoromethyl groups on RNA/DNA incorporation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.